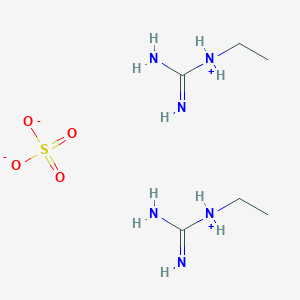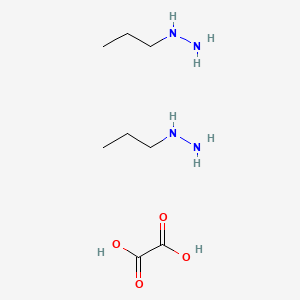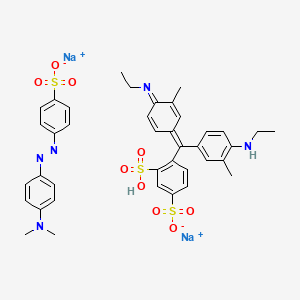
(-)-Pantoprazole
Descripción general
Descripción
(-)-Pantoprazole is a proton pump inhibitor used primarily in the treatment of gastrointestinal conditions such as gastroesophageal reflux disease and peptic ulcers. It works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pantoprazole involves several key steps:
Formation of the Benzimidazole Ring: This is achieved through the condensation of 2-chloromethyl-3,4-dimethoxypyridine with 2-mercapto-5-methoxybenzimidazole.
Sulfoxidation: The resulting compound undergoes oxidation to form the sulfoxide group, which is a crucial part of the pantoprazole structure.
Resolution of Enantiomers: The racemic mixture of pantoprazole is resolved into its enantiomers, and the (-)-enantiomer is isolated for therapeutic use.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: The sulfoxidation step in the synthesis of this compound is an example of an oxidation reaction.
Substitution: The initial formation of the benzimidazole ring involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid is commonly used for the sulfoxidation step.
Solvents: Organic solvents such as dichloromethane and ethanol are used in various steps of the synthesis.
Major Products:
- The primary product of these reactions is this compound, with the desired enantiomer being isolated through resolution techniques.
Aplicaciones Científicas De Investigación
(-)-Pantoprazole has a wide range of applications in scientific research:
Chemistry: It is studied for its unique chemical properties and synthesis methods.
Biology: Research focuses on its effects on cellular processes and its role in reducing gastric acid secretion.
Medicine: It is extensively used in clinical studies to evaluate its efficacy and safety in treating gastrointestinal disorders.
Industry: The compound is used in the pharmaceutical industry for the development of proton pump inhibitors and related drugs.
Mecanismo De Acción
(-)-Pantoprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach lining. By binding to this enzyme, this compound prevents the final step of acid production, thereby reducing gastric acidity. This action helps in alleviating symptoms of acid-related disorders and promotes healing of the gastrointestinal tract.
Comparación Con Compuestos Similares
- Omeprazole
- Lansoprazole
- Rabeprazole
- Esomeprazole
Comparison: (-)-Pantoprazole is unique in its specific enantiomeric form, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. While all these compounds share a similar mechanism of action, this compound is often preferred for its efficacy and safety profile in certain patient populations.
Propiedades
IUPAC Name |
6-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPSEEYGBUAQFF-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015709 | |
| Record name | (S)-(-)-Pantoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142678-35-1 | |
| Record name | Pantoprazole, S- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142678351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-Pantoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANTOPRAZOLE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX78SGO2TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)








![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)

